molecular formula C18H21NO3 B269597 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

Numéro de catalogue B269597
Poids moléculaire: 299.4 g/mol
Clé InChI: SHPABSKDSGXAQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, also known as TACB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in neuropharmacology. TACB is a cyclic amino acid derivative that has been shown to have significant effects on the central nervous system, specifically in the modulation of dopamine and glutamate receptors. In

Mécanisme D'action

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid acts as a partial agonist at both dopamine and glutamate receptors, specifically at the D1 and NMDA receptor subtypes. By modulating the activity of these receptors, this compound can affect the release of neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
The effects of this compound on dopamine and glutamate receptors have been shown to have significant effects on behavior and cognition. In animal studies, this compound has been shown to improve memory and learning, reduce impulsivity and aggression, and decrease drug-seeking behavior. Additionally, this compound has been shown to have potential as an antipsychotic agent, reducing the symptoms of schizophrenia in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is its specificity for dopamine and glutamate receptors, which allows for targeted modulation of these pathways. Additionally, this compound has been shown to have relatively low toxicity and few side effects in animal studies. However, one limitation of this compound is its limited solubility in water, which can make dosing and administration challenging in some experiments.

Orientations Futures

There are several potential future directions for research on 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid. One area of interest is the development of more potent and selective analogs of this compound, which could have improved efficacy and reduced side effects. Additionally, further studies are needed to investigate the long-term effects of this compound on behavior and cognition, as well as its potential applications in the treatment of neurological disorders in humans. Finally, research on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, could provide valuable information for the development of therapeutic agents based on this compound.

Méthodes De Synthèse

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid can be synthesized through a multistep process involving the reaction of cyclohexanone with 2,3,4,5-tetrahydro-1H-1-benzazepine, followed by the addition of a carboxylic acid group to the cyclohexene ring. The final product is a white crystalline solid that can be purified through recrystallization.

Applications De Recherche Scientifique

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been studied for its potential applications in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and addiction. In animal studies, this compound has been shown to have significant effects on dopamine and glutamate receptors, which are implicated in the pathophysiology of these disorders. Additionally, this compound has been shown to have potential as a cognitive enhancer, improving memory and learning in animal models.

Propriétés

Formule moléculaire

C18H21NO3

Poids moléculaire

299.4 g/mol

Nom IUPAC

6-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H21NO3/c20-17(14-9-2-3-10-15(14)18(21)22)19-12-6-5-8-13-7-1-4-11-16(13)19/h1-4,7,11,14-15H,5-6,8-10,12H2,(H,21,22)

Clé InChI

SHPABSKDSGXAQL-UHFFFAOYSA-N

SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)C3CC=CCC3C(=O)O

SMILES canonique

C1CCN(C2=CC=CC=C2C1)C(=O)C3CC=CCC3C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.